zinc;hexane;bromide

Description

Overview of Organozinc Reagents in Synthetic Chemistry

Organozinc compounds, which feature a carbon-zinc chemical bond, hold a distinguished position in the history and practice of organometallic chemistry. wikipedia.org Their discovery dates back to 1849 when Edward Frankland synthesized diethylzinc, marking the genesis of one of the first classes of organometallic compounds. wikipedia.orguni-muenchen.de Despite their early discovery, the synthetic potential of organozinc reagents, with the exception of Reformatsky and Simmons-Smith reagents, was not fully appreciated until more recently. organicreactions.org This was largely due to their perceived low reactivity and the lack of general preparation methods. organicreactions.org

Organozinc reagents are known for being less reactive than many of their organometallic counterparts, such as Grignard and organolithium reagents. wikipedia.org This reduced reactivity is a consequence of the highly covalent nature of the carbon-zinc bond, which is approximately 85% covalent in character, comparable to a carbon-tin bond. organicreactions.org While this property makes them inert towards moderately polar electrophiles like aldehydes, ketones, and esters, it also imparts a high degree of functional group tolerance. organicreactions.orgsigmaaldrich.com This tolerance is a significant advantage, allowing for the construction of complex polyfunctional molecules without the need for extensive protection and deprotection strategies. organicreactions.orggoogle.com

A key feature that unlocks the synthetic utility of organozinc reagents is their ability to undergo transmetalation with various transition metal complexes, particularly those of palladium, nickel, and copper. uni-muenchen.deorganicreactions.orgncl.res.in The presence of empty, low-lying p-orbitals on the zinc atom facilitates this process, leading to the formation of more reactive organometallic species that can participate in a wide array of carbon-carbon bond-forming reactions. uni-muenchen.deorganicreactions.org This has made organozinc compounds indispensable tools in modern organic synthesis, particularly in cross-coupling reactions. uni-muenchen.deslideshare.net

The preparative routes to organozinc reagents are diverse and have been the subject of extensive research to improve ease, speed, and cost-effectiveness. jst.go.jpresearchgate.net Common methods include the direct insertion of zinc metal into alkyl halides (oxidative zincation), functional group exchange, and transmetalation from other organometallic species. slideshare.netjst.go.jp The choice of preparation method can significantly influence the reactivity and stability of the resulting organozinc compound. sigmaaldrich.comsigmaaldrich.com

Significance of Organozinc Halides as Versatile Synthetic Intermediates

Within the broader class of organozinc compounds, organozinc halides (RZnX, where R is an organic substituent and X is a halide) have emerged as particularly versatile and important synthetic intermediates. wikipedia.orgslideshare.net These heteroleptic compounds, which possess both an organic group and a halogen atom attached to the zinc center, strike a balance between stability and reactivity that makes them highly valuable in synthesis. wikipedia.org

One of the most significant applications of organozinc halides is in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgthermofisher.comwikipedia.org This reaction, for which Ei-ichi Negishi was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the coupling of an organozinc compound with an organic halide to form a new carbon-carbon bond. uni-muenchen.dewikipedia.org The Negishi coupling is celebrated for its high functional group tolerance, broad scope, and stereoselectivity, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. sigmaaldrich.comthermofisher.comwikipedia.org

The direct oxidative insertion of zinc metal into a carbon-halide bond is the most direct and atom-economical method for preparing organozinc halides. google.com However, this process often requires an activated form of zinc, as commercially available zinc is typically coated with a passivating layer of zinc oxide. google.com Methods to activate zinc include the use of a zinc-copper couple, as in Frankland's original work, or the preparation of highly reactive Rieke® Zinc through the reduction of ZnCl₂. wikipedia.orgsigmaaldrich.com The use of Rieke® Zinc has expanded the scope of direct insertion to include less reactive alkyl, aryl, and vinyl bromides and chlorides, and it tolerates a wide variety of sensitive functional groups such as nitriles, esters, and ketones. sigmaaldrich.comsigmaaldrich.com

Organozinc halides are also key intermediates in other important transformations, including the Reformatsky reaction, which uses an α-haloester and a carbonyl compound to form a β-hydroxyester, and certain types of Barbier reactions. wikipedia.orgslideshare.net Their utility is further enhanced by their compatibility with flow chemistry techniques, which can overcome issues of instability and exothermicity, allowing for their on-demand synthesis and immediate use in subsequent reactions. researchgate.netresearchgate.net This approach improves the safety and efficiency of processes involving these reactive intermediates. vapourtec.com

Contextualizing n-Hexylzinc Bromide within Organozinc Chemistry

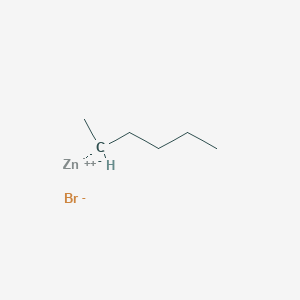

n-Hexylzinc bromide (CH₃(CH₂)₅ZnBr) is a specific example of an alkylzinc halide that serves as a valuable reagent in organic synthesis. It is typically prepared from the corresponding n-hexyl bromide (1-bromohexane) through the direct insertion of zinc metal. atamanchemicals.comacs.org This reaction provides a straightforward route to a nucleophilic hexyl group that can be utilized in various carbon-carbon bond-forming reactions.

The properties and reactivity of n-hexylzinc bromide are characteristic of alkylzinc halides. It is a less reactive organometallic reagent compared to its Grignard or organolithium analogues, which contributes to its functional group tolerance. libretexts.org Its primary application lies in its use as a coupling partner in transition metal-catalyzed reactions, particularly the Negishi cross-coupling. acs.org For instance, n-hexylzinc bromide has been successfully coupled with various aryl bromides in the presence of a palladium-tetraphosphine catalyst system, demonstrating high turnover numbers and good yields. acs.org It has also been employed in nickel-catalyzed C(sp²)–C(sp³) bond construction, though it is noted as a less-reactive nucleophile in this context. nih.gov

The synthesis of n-hexylzinc bromide can be achieved through scalable continuous flow processes, which allow for its safe and efficient production. acs.org This highlights its relevance in both laboratory-scale and larger-scale synthetic applications where a hexyl moiety needs to be introduced into a target molecule.

Below are tables detailing the properties of the precursor, 1-bromohexane (B126081), and the resulting organozinc compound, n-hexylzinc bromide.

Table 1: Properties of 1-Bromohexane (n-Hexyl Bromide)

| Property | Value | References |

|---|---|---|

| CAS Number | 111-25-1 | icl-industrialproducts.comtethyschemical.comdollycorporation.comcdhfinechemical.com |

| Molecular Formula | C₆H₁₃Br | icl-industrialproducts.comtethyschemical.comdollycorporation.comcdhfinechemical.com |

| Molecular Weight | 165.07 - 165.08 g/mol | tethyschemical.comcdhfinechemical.com |

| Appearance | Clear, Colorless Liquid | icl-industrialproducts.comtethyschemical.comdollycorporation.com |

| Boiling Point | 154 - 158 °C | atamanchemicals.comicl-industrialproducts.comtethyschemical.com |

| Melting Point | -84.7 to -85 °C | icl-industrialproducts.comtethyschemical.com |

| Density/Specific Gravity | ~1.176 g/mL at 20 °C | icl-industrialproducts.comtethyschemical.comdollycorporation.com |

| Solubility in Water | Slightly soluble / Insoluble | atamanchemicals.comicl-industrialproducts.com |

| Solubility in Other Solvents | Soluble in organic solvents (e.g., alcohol, ether) | atamanchemicals.comicl-industrialproducts.com |

| Purity (Assay) | ≥ 99% | icl-industrialproducts.comtethyschemical.com |

Table 2: Properties of n-Hexylzinc Bromide

| Property | Value | References |

|---|---|---|

| CAS Number | 124397-96-2 | glpbio.comchemblink.com |

| Molecular Formula | C₆H₁₃BrZn | glpbio.comchemblink.com |

| Molecular Weight | 230.46 - 230.48 g/mol | glpbio.comchemblink.com |

| Synonyms | 1-Hexylzinc bromide | chemblink.com |

| Typical Form | 0.5 M solution in Tetrahydrofuran (B95107) (THF) | chemblink.com |

| Storage | 2-8°C | glpbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13BrZn |

|---|---|

Molecular Weight |

230.5 g/mol |

IUPAC Name |

zinc;hexane;bromide |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h3H,4-6H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

OQVKRKNQBLNDDQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[CH-]C.[Zn+2].[Br-] |

Origin of Product |

United States |

Structural Aspects and Solution Behavior of N Hexylzinc Bromide Systems

Aggregation Phenomena of Organozinc Halides in Solution

Organozinc halides, including n-hexylzinc bromide, exhibit a strong tendency to form aggregates in solution. rsc.org The nature and extent of this aggregation are influenced by several factors, most notably the coordinating ability of the solvent and the presence of other salts.

The coordination of solvent molecules to the zinc center plays a pivotal role in the aggregation state of organozinc halides. pku.edu.cn Solvents with strong donor properties can break down larger aggregates into smaller, more reactive species. The Lewis acidity of the zinc atom in heteroleptic monoorganozinc compounds is enhanced by the presence of an electronegative group, such as a halogen, directly bonded to it. uu.nl This increased acidity promotes the formation of complexes with donor molecules, leading to a tetrahedral coordination geometry around the zinc atom. uu.nl

Diffusion NMR studies have shown that organozinc species exhibit significant aggregation in solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME). rsc.org The aggregation number, which indicates the average number of monomeric units in an aggregate, varies with concentration. rsc.org For instance, in both THF and DME, the aggregation number increases with concentration, suggesting a dynamic equilibrium between monomeric and aggregated forms. rsc.org At low concentrations, aggregates are typically formed by two monomers, while at higher concentrations, they can consist of six to seven monomers. rsc.org

The nature of the solvent also influences the size of the aggregates. Studies have shown that for a given concentration, the hydrodynamic volume of the aggregates can be different in various solvents, indicating that the solvent's coordinating ability directly impacts the aggregation equilibrium. rsc.org For example, while aggregation is present in both THF and DME, the resulting aggregates may differ in size, which can affect the reactivity of the organozinc reagent. rsc.org

The addition of halide salts, particularly lithium chloride (LiCl), has a profound effect on the structure and reactivity of organozinc halides in solution. nsf.gov LiCl is known to promote the formation of more nucleophilic organozincate complexes. beilstein-journals.org This is a well-established phenomenon in THF, where the addition of LiCl can lead to the formation of species such as LiRZnXCl⁻ and LiRZnX₂⁻. uni-muenchen.de

The formation of these "ate" complexes significantly alters the chemical environment of the organozinc species. The presence of LiCl can enhance the solubility and reactivity of the organozinc reagent. core.ac.uk For instance, the addition of LiCl to allylzinc bromide solutions in THF has been shown to form a zincate complex, which reduces the Lewis acidity of the zinc and prevents decomposition of certain substrates. uni-muenchen.de This effect is attributed to the formation of a more soluble zincate species that facilitates the dissolution of the organozinc complex from the metal surface during its preparation. nsf.gov

Coordination Chemistry of n-Hexylzinc Bromide

The coordination chemistry of n-hexylzinc bromide is central to understanding its structural diversity and reactivity. The zinc atom in organozinc halides is coordinatively unsaturated and acts as a Lewis acid, readily accepting electron pairs from donor ligands. uu.nl

The coordination sphere of the zinc atom in n-hexylzinc bromide is highly adaptable and is significantly influenced by the nature of the ligands present in the solution. rsc.org The introduction of different ligands can alter the coordination number and geometry around the zinc center. illinois.edu While four-coordinate tetrahedral geometry is common for zinc, three-coordinate and even five-coordinate complexes can be formed, particularly when bulky ligands are involved that create steric hindrance. uu.nl

The type of donor atom in the ligand (e.g., nitrogen, oxygen, sulfur) also plays a crucial role in the resulting complex's stability and reactivity. uoc.grnih.gov For instance, the coordination of N- and S-donor ligands to a zinc(II) ion has been shown to result in a distorted tetrahedral geometry. chemmethod.com The electronic properties of the ligands, such as their basicity and softness, can modulate the Lewis acidity of the zinc center, thereby influencing its reactivity towards substrates. rsc.org

In the context of n-hexylzinc bromide, the bromide ion and the n-hexyl group are the primary ligands. However, in solution, solvent molecules act as additional ligands. Furthermore, the addition of other coordinating species, such as amines or phosphines, can lead to the formation of new complexes with distinct structural and reactive properties. illinois.edu

Organozinc halides like n-hexylzinc bromide can exhibit both intramolecular and intermolecular coordination. Intermolecular coordination is the basis for the aggregation phenomena discussed earlier, where bridging halide or organic groups link multiple zinc centers. uu.nl This type of coordination is a characteristic feature of organozinc halides in non-coordinating or weakly coordinating solvents. uu.nl

Intramolecular coordination can occur if the organic group attached to the zinc contains a donor atom that can coordinate to the same zinc center, forming a chelate ring. While less common for a simple n-hexyl group, this type of coordination is important in more complex organozinc reagents where the alkyl or aryl chain contains a coordinating functional group.

Monomeric versus Polymeric Forms in Solution and Gas Phase

The equilibrium between monomeric and polymeric (or aggregated) forms of organozinc halides is a key aspect of their chemistry in both the solution and gas phases.

In solution, as previously detailed, n-hexylzinc bromide exists in a dynamic equilibrium between monomeric and aggregated species. rsc.org The position of this equilibrium is highly dependent on the solvent and concentration. rsc.org In highly coordinating solvents, the monomeric form, solvated by solvent molecules, may be more prevalent, whereas in less coordinating solvents, larger aggregates are favored. uu.nl

The aggregation state can be investigated using techniques like Diffusion-Ordered NMR Spectroscopy (DOSY), which provides information about the size of molecules in solution. uni-muenchen.de

In the gas phase, mass spectrometry studies can provide insights into the nature of the species present. While detailed gas-phase studies specifically on n-hexylzinc bromide are not extensively reported in the provided context, related studies on organozincates have used electrospray mass spectrometry to probe the aggregation and reactivity of these anions.

The tendency to form aggregates is a general feature of organozinc halides due to the electron-deficient nature of the zinc atom and the bridging ability of the halide. uu.nl This leads to the formation of polymeric chains or cyclic structures in both the solid state and, to a varying extent, in solution. The degree of polymerization is a critical factor that governs the reagent's physical properties and chemical reactivity.

Reactivity and Reaction Mechanisms of N Hexylzinc Bromide

Carbon-Carbon Bond Forming Reactions

n-Hexylzinc bromide (CH₃(CH₂)₅ZnBr) is a highly valuable organozinc reagent in modern organic synthesis. As an organometallic nucleophile, its primary utility lies in the formation of new carbon-carbon bonds. Unlike more reactive organometallic counterparts such as Grignard or organolithium reagents, n-hexylzinc bromide exhibits a moderated reactivity profile. This characteristic affords exceptional functional group tolerance, allowing for its use in complex molecular settings without the need for extensive protecting group strategies. Its application is most prominent in transition metal-catalyzed cross-coupling reactions, where it serves as the nucleophilic partner to couple with a wide array of organic electrophiles.

The participation of n-hexylzinc bromide in transition metal-catalyzed cross-coupling reactions represents a cornerstone of its synthetic utility. In these transformations, a catalyst, typically based on palladium, nickel, copper, or cobalt, facilitates the reaction between the organozinc reagent (the nucleophile) and an organic halide or triflate (the electrophile). The general catalytic cycle involves three key steps: oxidative addition of the electrophile to the low-valent metal center, transmetalation of the hexyl group from zinc to the metal center, and reductive elimination to form the final carbon-carbon bond and regenerate the active catalyst. The choice of metal catalyst and ligands is crucial and dictates the scope, efficiency, and selectivity of the coupling process.

The Negishi coupling is the quintessential application of organozinc reagents, and n-hexylzinc bromide is frequently employed in this context. Palladium catalysts are exceptionally efficient in promoting the coupling of n-hexylzinc bromide with sp²- and sp-hybridized carbon electrophiles, including aryl, heteroaryl, vinyl, and alkynyl halides and triflates. The reaction typically proceeds under mild conditions with low catalyst loadings. The high tolerance of the C(sp³)–Zn bond towards various functional groups is a key advantage. Catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used. For instance, the coupling of n-hexylzinc bromide with aryl iodides or bromides proceeds in high yield to furnish n-hexylarenes, which are important intermediates in materials science and medicinal chemistry.

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with n-Hexylzinc Bromide Click on the headers to sort the table.

| Electrophile | Catalyst System | Conditions | Product | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (5 mol%) | THF, 65 °C | 4-Hexylanisole | 96 |

| 2-Bromopyridine | PdCl₂(dppf) (2 mol%) | THF, 25 °C | 2-Hexylpyridine | 91 |

| (E)-1-Iodo-1-octene | Pd(OAc)₂ / SPhos | THF, 60 °C | (E)-7-Tetradecene | 88 |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | Dioxane, 80 °C | 4-Hexylbenzonitrile | 94 |

| 1-Iodoadamantane | PdCl₂(Amphos) | NMP, 100 °C | 1-Hexyladamantane | 75 |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. n-Hexylzinc bromide is an excellent coupling partner in these reactions, particularly for engaging more challenging and less reactive electrophiles like aryl chlorides and tosylates. Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, can activate these robust C–Cl bonds efficiently. These methods expand the synthetic toolkit by allowing the use of readily available aryl chlorides as starting materials. Furthermore, nickel catalysis has shown promise in C(sp³)–C(sp³) coupling reactions involving n-hexylzinc bromide and alkyl halides, a transformation that remains challenging for palladium.

Table 2: Examples of Nickel-Catalyzed Cross-Coupling with n-Hexylzinc Bromide Click on the headers to sort the table.

| Electrophile | Catalyst System | Conditions | Product | Yield (%) |

| 4-Chlorotoluene | NiCl₂(dppp) (5 mol%) | THF/NMP, 60 °C | 4-Hexyltoluene | 92 |

| 1-Chloro-4-(trifluoromethyl)benzene | Ni(acac)₂ / IPr·HCl | Dioxane, 100 °C | 1-Hexyl-4-(trifluoromethyl)benzene | 85 |

| Methyl 4-chlorobenzoate | NiCl₂(PCy₃)₂ | Dioxane, 80 °C | Methyl 4-hexylbenzoate | 89 |

| Phenyl tosylate | NiCl₂(dppe) | THF, 65 °C | Hexylbenzene | 78 |

Copper-mediated reactions of n-hexylzinc bromide provide a distinct reaction pathway compared to palladium or nickel catalysis. Upon treatment with a copper(I) salt, such as copper(I) cyanide (CuCN), n-hexylzinc bromide forms a higher-order zincocuprate species, often formulated as (n-Hex)₂Cu(CN)(ZnBr)₂. These organocuprates are softer nucleophiles than their parent organozinc precursors and are particularly adept at 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds (Michael addition). This allows for the stereoselective formation of new C–C bonds at the β-position of enones or enoates. Additionally, copper catalysis can facilitate the coupling of n-hexylzinc bromide with specific electrophiles like acyl chlorides to form ketones or with activated alkyl halides.

Table 3: Examples of Copper-Mediated Reactions with n-Hexylzinc Bromide Click on the headers to sort the table.

| Electrophile / Substrate | Reagent/Catalyst | Conditions | Product | Yield (%) |

| Cyclohex-2-en-1-one | CuCN·2LiCl (1.1 eq) | THF, -78 to 0 °C | 3-Hexylcyclohexan-1-one | 95 |

| Benzoyl chloride | CuI (5 mol%) | THF, 0 °C | 1-Phenyl-1-heptanone | 88 |

| Propargyl bromide | CuBr·SMe₂ | THF/DMPU, -60 °C | Non-1-yne | 84 |

| 2-Iodobenzoic acid | CuI / 1,10-Phenanthroline | NMP, 110 °C | 2-Hexylbenzoic acid | 76 |

Cobalt, as an earth-abundant and less toxic metal, is gaining attention for catalyzing cross-coupling reactions. Cobalt-catalyzed systems have demonstrated unique reactivity for coupling alkyl organometallics with alkyl electrophiles (C(sp³)–C(sp³) coupling), a traditionally difficult transformation prone to side reactions like β-hydride elimination. n-Hexylzinc bromide has been successfully employed in cobalt-catalyzed protocols to couple with primary and secondary alkyl halides. These reactions often require specific ligand systems, such as pyridine-based ligands, to control reactivity and achieve high yields. This methodology provides a direct route to constructing long-chain or branched alkanes from simple precursors.

Table 4: Examples of Cobalt-Catalyzed Cross-Coupling with n-Hexylzinc Bromide Click on the headers to sort the table.

| Electrophile | Catalyst System | Conditions | Product | Yield (%) |

| 1-Bromooctane | CoBr₂ / Pyridine | THF/NMP, 25 °C | Tetradecane | 82 |

| 3-Bromopyridine | CoCl₂ / Xantphos | DMA, 80 °C | 3-Hexylpyridine | 79 |

| Cyclohexyl Iodide | CoI₂(dppe) | THF, 60 °C | Hexylcyclohexane | 70 |

A defining feature of n-hexylzinc bromide in cross-coupling reactions is its exceptional functional group compatibility, which stems from the moderate polarity and covalent character of the C–Zn bond. This allows for the presence of sensitive functional groups in either the organozinc reagent or the electrophilic coupling partner that would be incompatible with more basic or nucleophilic organometallics.

Tolerated Functional Groups:

Esters: Unreactive towards n-hexylzinc bromide, allowing for coupling with haloesters.

Nitriles: Stable under typical Negishi or nickel-catalyzed coupling conditions.

Ketones: Generally tolerated, especially at low temperatures, minimizing direct addition.

Amides: Highly robust and compatible.

Ethers and Acetals: Fully compatible.

Nitro Groups: Tolerated in many palladium- and nickel-catalyzed systems.

Heterocycles: Basic nitrogen heterocyles (e.g., pyridine) and sensitive heterocycles (e.g., furan, thiophene) are well-tolerated.

The substrate scope for the electrophile is broad and dependent on the choice of catalyst, as summarized below.

Table 5: Catalyst-Dependent Electrophile Scope for n-Hexylzinc Bromide Coupling Click on the headers to sort the table.

| Catalyst | Preferred Electrophiles | Typical Products | Notes |

| Palladium | Aryl/Vinyl Iodides, Bromides, Triflates | Alkylarenes, Alkenes | The most general and high-yielding method for sp²-hybridized partners. |

| Nickel | Aryl/Vinyl Chlorides, Tosylates, Mesylates | Alkylarenes | Excellent for inexpensive and readily available chloroarenes. |

| Copper | α,β-Unsaturated Ketones/Esters, Acyl Chlorides | β-Alkyl Ketones, Ketones | Primarily used for 1,4-addition or acylation reactions via cuprate (B13416276) intermediates. |

| Cobalt | Alkyl Halides (I, Br) | Alkanes | Specialized for C(sp³)–C(sp³) bond formation. |

This remarkable compatibility makes n-hexylzinc bromide a reagent of choice for the late-stage functionalization of complex molecules, where preserving existing chemical motifs is paramount.

Conjugate Addition Reactions (Michael Additions)

The conjugate addition, or Michael reaction, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.comwikipedia.org It involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org Organozinc reagents, such as n-hexylzinc bromide, can serve as effective nucleophiles in these transformations.

In the absence of a catalyst, the conjugate addition of n-hexylzinc bromide to α,β-unsaturated ketones can proceed, although the efficiency may vary depending on the substrate and reaction conditions. The driving force for this reaction is the formation of a stable carbon-carbon single bond. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the hexyl group from the organozinc reagent to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comyoutube.com This leads to the formation of a zinc enolate intermediate, which is then protonated during workup to yield the final 1,4-addition product.

Research has shown that various organozinc reagents can participate in Michael additions to unsaturated ketones. riekemetals.com While specific studies focusing solely on the uncatalyzed addition of n-hexylzinc bromide are part of broader investigations into organozinc reactivity, the general principle of its addition to activated olefins is well-established.

The reactivity and selectivity of conjugate additions involving n-hexylzinc bromide can be significantly enhanced through the use of catalysts. Transition metal catalysts, particularly those based on copper and palladium, are commonly employed. researchgate.netorganic-chemistry.org For instance, copper(I) salts are known to facilitate the conjugate addition of organozinc reagents. riekemetals.com

In a notable example, a copper-catalyzed enantioselective conjugate addition of organozinc reagents, including by extension n-hexylzinc bromide, has been developed using an aminohydroxyphosphine ligand. organic-chemistry.org This method allows for the formation of chiral products with high enantioselectivity. organic-chemistry.org Similarly, palladium catalysts have been utilized in the reaction of n-hexylzinc bromide with aryl bromides in the presence of enol ethers, leading to conjugate addition-type products. researchgate.net

The general mechanism for these catalyzed reactions involves the formation of a more reactive organocopper or organopalladium species via transmetalation from the organozinc reagent. This intermediate then undergoes conjugate addition to the α,β-unsaturated substrate.

The choice of solvent can have a significant impact on the outcome of conjugate addition reactions. Non-coordinating solvents have been found to be superior in some copper-catalyzed asymmetric conjugate additions of organozinc reagents. organic-chemistry.org The solvent can influence the aggregation state of the organozinc reagent, the solubility of the catalyst, and the stability of the intermediates, thereby affecting the reaction rate and selectivity.

For uncatalyzed reactions, the solvent's polarity and coordinating ability can play a crucial role. Aprotic solvents are generally preferred to avoid quenching the organozinc reagent. The specific effects of different solvents on the uncatalyzed conjugate addition of n-hexylzinc bromide would require targeted experimental investigation to fully elucidate.

Barbier-Type Reactions

While specific examples detailing the Barbier-type reactions of n-hexylzinc bromide are not extensively documented in the provided context, this class of reactions is closely related to Grignard-type additions. A Barbier reaction involves the one-pot reaction of an alkyl halide, a metal (like zinc), and a carbonyl compound. The organometallic reagent is generated in situ and immediately reacts with the electrophile. Given that n-hexylzinc bromide is an organozinc halide, it is a key intermediate in such transformations where 1-bromohexane (B126081) is reacted with zinc in the presence of a carbonyl substrate.

Reformatsky-Type Reactions

The Reformatsky reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. The key intermediate is an organozinc enolate, known as a Reformatsky reagent. While classic Reformatsky reactions utilize α-halo esters, the term has been extended to include reactions of other organozinc reagents with carbonyl compounds. The addition of n-hexylzinc bromide to an aldehyde or ketone would be analogous to a Grignard addition, yielding a secondary or tertiary alcohol, respectively. This can be considered a Reformatsky-type process in a broader sense, where the pre-formed organozinc reagent adds to a carbonyl group.

Mannich-Type Multicomponent Reactions

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. While direct involvement of n-hexylzinc bromide in a classical Mannich reaction is not typical, organozinc reagents can participate in Mannich-type multicomponent reactions. For instance, they can act as the nucleophilic component, adding to a pre-formed imine or iminium ion.

In one study, a copper-catalyzed multicomponent process was developed where an NHC-Cu complex promoted the reaction. nih.gov While this specific example involved an allenyl boronate, it highlights the potential for organometallic reagents like n-hexylzinc bromide to participate in such transformations, adding to an imine generated in situ from an amine and an aldehyde. The reaction of n-hexylzinc bromide with an imine would result in the formation of a substituted amine, a product analogous to that of a Mannich reaction.

Transmetalation Processes (Beyond Initial Preparation)

Transmetalation, the exchange of ligands between two metal centers, is a fundamental step in the catalytic application of n-hexylzinc bromide. wikipedia.org This process involves the transfer of the n-hexyl group from the zinc atom to a transition metal, which then participates in the crucial bond-forming step of a catalytic cycle. wikipedia.orgnih.gov The efficiency of transmetalation is influenced by factors such as the nature of the metals, the ligands, and the solvent. illinois.edu

N-hexylzinc bromide readily undergoes transmetalation with a variety of transition metal salts and complexes, a property that is central to its role in cross-coupling reactions. nih.govrsc.org This exchange is driven by the formation of a more stable organometallic species.

Palladium: In palladium-catalyzed reactions like the Negishi coupling, n-hexylzinc bromide transfers its n-hexyl group to a palladium(II) complex. acs.orgacs.orgwikipedia.org This step is often the turnover-limiting step in the catalytic cycle. The use of specific ligands, such as the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp), has been shown to create highly active catalysts for the coupling of n-hexylzinc bromide with aryl bromides, achieving high turnover numbers. acs.orgacs.org

Nickel: Nickel catalysts are also effective in promoting cross-coupling reactions with n-hexylzinc bromide. wikipedia.orgresearchgate.net DFT studies on the mechanism of nickel-catalyzed Negishi cross-coupling suggest a catalytic cycle involving the transmetalation of the alkyl zinc halide to a Ni(I) species. researchgate.net Nickel catalysis is particularly useful for reactions involving less reactive electrophiles.

Cobalt: Cobalt salts, being more economical than palladium, are used to catalyze cross-coupling reactions with organozinc reagents. rsc.org These reactions can proceed via radical intermediates. rsc.org For instance, cobalt-catalyzed electrophilic aminations have been successfully performed using organozinc halides. rsc.org

Iron: Iron(III) chloride has been shown to mediate reactions between organozinc chlorides and organic azides to form secondary amines. rsc.org

Below is a table summarizing the transmetalation of n-hexylzinc bromide with various transition metals and their applications.

| Transition Metal Catalyst | Application in Cross-Coupling | Notes |

| Palladium (e.g., [Pd(C₃H₅)Cl]₂ with Tedicyp) | Negishi coupling with aryl bromides. acs.orgacs.org | High turnover numbers (up to 800,000) have been reported. acs.orgacs.org |

| Nickel (e.g., NiCl₂/PyBox) | Negishi coupling with aryl and alkenyl halides. researchgate.net | Allows for reactions at room temperature with a wide range of functional groups. researchgate.net |

| Cobalt (e.g., CoCl₂) | Alkyl-alkyl cross-couplings. rsc.org | Often involves radical intermediates. rsc.org |

| Iron (e.g., FeCl₃) | Electrophilic aminations with organic azides. rsc.org | Provides a pathway to secondary amines. rsc.org |

N-hexylzinc bromide is a key reagent in several important catalytic cycles, most notably the Negishi cross-coupling reaction. acs.orgacs.orgwikipedia.org The general mechanism for a palladium-catalyzed Negishi coupling involves three primary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X). wikipedia.org

Transmetalation: The organozinc reagent, in this case, n-hexylzinc bromide, transfers its n-hexyl group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) species (R-Pd-n-hexyl). nih.govwikipedia.org

Reductive Elimination: The diorganopalladium(II) complex eliminates the coupled product (R-n-hexyl), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

The efficiency of the Negishi coupling can be significantly influenced by the choice of catalyst and ligands. For instance, a catalyst system combining [Pd(C₃H₅)Cl]₂ and the tetraphosphine ligand Tedicyp has proven to be highly effective for the reaction between n-hexylzinc bromide and various aryl bromides. acs.orgacs.org This system has demonstrated high turnover numbers, indicating a very active and stable catalyst. acs.orgacs.org

Similarly, in nickel-catalyzed cross-couplings, n-hexylzinc bromide plays an analogous role. wikipedia.orgresearchgate.net The catalytic cycle may involve different oxidation states of nickel, such as Ni(I) and Ni(III) intermediates. illinois.edu

Mechanistic Investigations of n-Hexylzinc Bromide Reactivity

While the general steps of catalytic cycles involving n-hexylzinc bromide are well-established, detailed mechanistic studies have revealed more complex pathways, including the potential for electron transfer processes and the involvement of radical species. researchgate.netnih.gov

In some reactions involving organozinc reagents, a single-electron transfer (SET) mechanism may operate. nih.gov This is particularly relevant in nickel-catalyzed reactions. For instance, the activation of a C(vinyl)-O(benzoate) bond by a Ni(0) complex may proceed through an initial single-electron reduction, leading to the formation of carboradicals via C-O bond fragmentation. nih.gov

In the context of nickel-catalyzed Negishi cross-couplings with unactivated alkyl electrophiles, a proposed mechanism involves a single-electron transfer from a Ni(I) complex to the alkyl halide, generating a radical intermediate. illinois.edu

The formation of radical intermediates has been observed in certain reactions of organozinc reagents. rsc.orgbeilstein-journals.orgresearchgate.net For example, in cobalt-catalyzed cross-couplings, ring closures and openings can indicate the presence of radical pathways. rsc.org

A hybrid transition metal/radical process has been described for the nickel-catalyzed coupling of organozinc reagents, alkyl iodides, and alkenylboron reagents. nih.gov This proposed mechanism involves the abstraction of a halide from the alkyl halide by a Ni(I) alkyl complex, which generates a carbon-centered radical. nih.gov This radical then adds to the alkenylboron reagent, and subsequent steps involving the nickel catalyst lead to the final cross-coupled product. nih.gov

Kinetic studies are crucial for elucidating the detailed mechanisms of reactions involving organozinc reagents. acs.org Such studies can help to identify the rate-determining step of a reaction and provide insights into the roles of various species in the catalytic cycle.

For example, in palladium-catalyzed cross-coupling reactions, kinetic studies can help to understand how different ligands affect the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of the Negishi coupling of secondary alkylzinc halides, the use of specific ligands like CPhos has been shown to promote the rate of reductive elimination relative to the competing β-hydride elimination pathway. nih.gov

While specific kinetic data for n-hexylzinc bromide reactions are not extensively detailed in the provided context, the principles from related systems are applicable. For instance, the reaction of Rh(tmp) with Me₃SiCN exhibited second-order kinetics, being first-order in each reactant. acs.org Such analyses are vital for optimizing reaction conditions and developing more efficient catalytic systems for reactions involving n-hexylzinc bromide.

Spectroscopic Characterization of N Hexylzinc Bromide Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organozinc compounds, offering detailed information about the molecular structure and the electronic environment of nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of the hexyl group and probing the influence of the electropositive zinc atom. While specific spectral data for n-hexylzinc bromide is not extensively published, the expected chemical shifts can be inferred from general principles and data for analogous compounds like hexylzinc iodide.

The electron-donating nature of the zinc atom induces significant shielding of the protons on the carbon atom directly bonded to it (the α-carbon) and, to a lesser extent, the protons on the adjacent carbon (β-carbon). This results in a notable upfield shift for these protons compared to those in n-hexyl bromide. For similar alkylzinc halides, the protons on the α- and β-carbons are reported to resonate in the upfield region, typically between δ 0.5–1.5 ppm. vulcanchem.com

The expected ¹H NMR spectrum of n-hexylzinc bromide would display signals corresponding to the different protons along the alkyl chain. The terminal methyl group (CH₃) would appear as a triplet, while the internal methylene (B1212753) groups (CH₂) would present as complex multiplets due to spin-spin coupling with neighboring protons. The α-methylene protons (CH₂-Zn) would likely appear as a triplet, significantly shifted upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for n-Hexylzinc Bromide (Based on general principles and data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ω-carbon) | ~0.9 | Triplet (t) |

| -(CH₂)₄- | ~1.3 | Multiplet (m) |

| α-CH₂-ZnBr | ~0.5 - 1.5 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of the molecule. uhasselt.be The chemical shift of the α-carbon is particularly diagnostic for characterizing the carbon-zinc bond. The high electropositivity of zinc causes a significant upfield shift for the α-carbon signal compared to its position in the parent haloalkane.

In a typical alkane chain, carbon signals appear between 10 and 40 ppm. uhasselt.be For n-hexylzinc bromide, the α-carbon (C-Zn) is expected to be the most shielded carbon of the chain. The remaining carbons of the hexyl group would appear in the typical aliphatic region. While specific published data is scarce, analysis of related compounds provides a basis for prediction.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for n-Hexylzinc Bromide (Based on general chemical shift correlations)

| Carbon Assignment | Predicted Chemical Shift Range (ppm) |

| CH₃ (C6) | 10 - 15 |

| CH₂ (C5) | 22 - 24 |

| CH₂ (C4) | 31 - 33 |

| CH₂ (C3) | 25 - 28 |

| CH₂ (C2) | 30 - 35 |

| α-CH₂ (C1) | 10 - 25 |

Organozinc reagents are known to exist as various aggregated and solvated species in solution, which significantly influences their reactivity. Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful, non-invasive technique used to study these aggregation phenomena by measuring the translational self-diffusion coefficient of molecules in solution.

The principle of DOSY relies on the relationship between molecular size and the diffusion coefficient (D), as described by the Stokes-Einstein equation. Larger aggregates diffuse more slowly than smaller ones, resulting in distinct signals in the diffusion dimension of a 2D DOSY spectrum. This allows for the separation and identification of monomers, dimers, and higher-order oligomers coexisting in solution.

To improve the accuracy of molecular weight estimation from diffusion data, an internal reference system is often employed. amazonaws.com By plotting the logarithm of the diffusion coefficient (log D) against the logarithm of the formula weight (log FW) for a series of inert, non-aggregating internal standards, a calibration curve can be generated. The formula weight of the organozinc species can then be determined by measuring its diffusion coefficient and interpolating from this curve. This method has been successfully applied to characterize the aggregation states of various organometallic compounds, including organolithium and organozinc reagents. amazonaws.comwiredchemist.com For n-hexylzinc bromide in a coordinating solvent like tetrahydrofuran (B95107) (THF), DOSY experiments would be expected to reveal the equilibrium between monomeric, dimeric, and potentially higher aggregated forms, as well as the extent of solvation for each species.

Mass Spectrometry Techniques

Mass spectrometry provides critical information on the mass-to-charge ratio of ionized molecules and their fragments, offering insights into the composition and structure of gas-phase species derived from the solution.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. It is particularly well-suited for analyzing polar and ionic species like organozinc halides dissolved in coordinating solvents.

Studies on analogous alkylzinc halides, such as butylzinc iodide and benzylzinc bromide in THF, have shown that ESI-MS typically reveals the presence of solvated, monomeric cations. For n-hexylzinc bromide in THF, the major species observed in a positive-ion ESI mass spectrum would be the solvated cation, [Hexyl-Zn(THF)n]⁺, where 'n' represents the number of coordinating solvent molecules. The detection of these ions confirms the presence of monomeric organozinc species in the solution, stabilized by solvent coordination.

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by isolating a specific precursor ion and inducing its fragmentation. vulcanchem.com The resulting product ions provide a fragmentation fingerprint that helps to elucidate the structure of the original ion.

For the [Hexyl-Zn(THF)n]⁺ ion generated via ESI, MS/MS analysis would involve selecting this ion and subjecting it to collision-induced dissociation (CID). Based on studies of similar organozinc cations, the fragmentation is expected to proceed via two primary pathways:

Sequential Loss of Solvent: The most facile fragmentation is the loss of weakly bound THF molecules, leading to ions like [Hexyl-Zn(THF)]⁺ and the bare [Hexyl-Zn]⁺ cation.

Fragmentation of the Alkylzinc Cation: The bare [Hexyl-Zn]⁺ ion can further fragment. Common pathways for alkyl halides and related species include the cleavage of the carbon-zinc bond to produce a hexyl cation (C₆H₁₃⁺) or fragmentation of the alkyl chain itself.

This fragmentation data is crucial for confirming the identity of the ions observed in the ESI-MS spectrum and provides fundamental information about the gas-phase stability and bonding within the organozinc cation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared and ultraviolet-visible spectroscopy are foundational methods for probing the molecular structure and electronic properties of chemical compounds.

For n-hexylzinc bromide, the IR spectrum is expected to be dominated by the vibrational modes of the n-hexyl group. Characteristic absorptions for a hexyl chain include C-H stretching frequencies from sp³ hybridized carbons, typically found in the 2850-3000 cm⁻¹ region. libretexts.org Other vibrations such as CH₂ scissoring (around 1465 cm⁻¹), and CH₃ symmetric and asymmetric bending modes would also be present. nist.gov The C-Zn stretching vibration, a key indicator of the organometallic bond, is expected at lower frequencies. For instance, in studies of ethylzinc (B8376479) iodide in ethereal solvents, the ν(Zn-C) band is assigned in the region of 523-530 cm⁻¹. rsc.org The position of the Zn-C stretch provides insight into the Schlenk equilibrium (2 RZnX ⇌ R₂Zn + ZnX₂), where the presence of a single strong band assignable to RZnX indicates the equilibrium lies far to the right, which is common for alkylzinc halides in coordinating solvents. rsc.org The C-Br stretch would appear at a much lower wavenumber, generally in the 690-515 cm⁻¹ range. libretexts.org

Table 1: Expected Characteristic Infrared Absorption Bands for n-Hexylzinc Bromide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| C-H stretch (sp³) | 2850 - 3000 | Diagnostic Region |

| C-H bend (CH₂) | ~1465 | Fingerprint Region |

| C-Zn stretch | ~500 - 550 | Far-IR / Fingerprint Region |

| C-Br stretch | 515 - 690 | Fingerprint Region |

Note: The values are approximate and based on characteristic frequencies of related functional groups and compounds. libretexts.orgnist.govrsc.org

UV-Visible spectroscopy provides information on electronic transitions. Simple alkylzinc halides, lacking extensive π-systems or other strong chromophores, are not expected to show significant absorption in the 200-800 nm range. The electronic transitions available, such as n → σ* and σ → σ, occur at higher energies, typically below 200 nm. wikipedia.org The presence of the bromide atom introduces the possibility of an n → σ transition associated with the C-Br bond, which for methyl bromide occurs at 205 nm. wikipedia.org Therefore, any UV-Vis analysis of pure n-hexylzinc bromide would likely show only the onset of absorption at the lower end of the conventional UV spectrum.

IR Multiple-Photon Dissociation (IRMPD) Spectroscopy for Gas-Phase Ions

IR Multiple-Photon Dissociation (IRMPD) spectroscopy is a powerful mass spectrometry-based technique for determining the structure of gas-phase ions. researchgate.net The method involves irradiating mass-selected ions with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. researchgate.net An IR spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavenumber. This experimental spectrum is then compared with theoretical spectra calculated for different possible isomeric structures using methods like Density Functional Theory (DFT), allowing for confident structural assignment. acs.orgacs.org

This technique is particularly valuable for studying organozinc reagents, which are often generated in solution and used directly. Electrospray ionization (ESI) can transfer solvated cations, such as [n-HexylZn(Solvent)ₓ]⁺, from the solution phase into the gas phase for analysis. Studies on related alkylzinc iodides have successfully used IRMPD to characterize the structure of their dimethylformamide (DMF)-solvated cations. researchgate.net These investigations revealed that the zinc cation preferentially adopts a tetrahedral coordination sphere, binding to the alkyl group and a number of solvent molecules. acs.orgresearchgate.net The IRMPD spectra show rich patterns in the 1000–1800 cm⁻¹ range, with bands corresponding to vibrations of the alkyl group and coordinated solvent molecules. researchgate.net The comparison between the experimental IRMPD spectrum and DFT-calculated spectra allows for the unambiguous identification of the ion's structure, including the coordination number of the zinc center and the nature of its interaction with solvent ligands. acs.org

X-ray Crystallography of Related Organozinc Compounds for Solid-State Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline solids. While a crystal structure for n-hexylzinc bromide specifically is not prominently available in the surveyed literature, extensive crystallographic studies on related organozinc compounds provide critical insights into the likely solid-state arrangement. chinesechemsoc.org

Organozinc halides (RZnX) rarely exist as simple monomers in the solid state. They tend to form aggregated structures through bridging halide atoms. For example, the crystal structure of ethylzinc iodide reveals an infinite layer lattice where each zinc atom is coordinated by an ethyl group and shares three bridging iodide atoms with neighboring zinc centers. rsc.org Other organozinc compounds can form dimers, tetramers, or polymers depending on the nature of the alkyl group and the coordinating ligands present. chinesechemsoc.org The coordination geometry around the zinc atom in these structures is most commonly tetrahedral. acs.org

Analysis of these related structures allows for the prediction of key structural parameters for n-hexylzinc bromide. Bond lengths and angles are influenced by the steric bulk of the substituents and the coordination environment.

Table 2: Representative Crystallographic Data for a Related Organozinc Complex: [{Zn(Et)(μ-OEt)(H-TMG)}]₂

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length | Zn(1) | O(1) | 1.986(2) Å |

| Bond Length | Zn(1) | O(1A) | 1.996(2) Å |

| Bond Length | Zn(1) | N(1) | 2.064(3) Å |

| Bond Length | Zn(1) | C(1) | 1.977(4) Å |

| Bond Angle | O(1)-Zn(1)-O(1A) | 82.25(9) ° | |

| Bond Angle | C(1)-Zn(1)-N(1) | 119.56(14) ° | |

| Bond Angle | O(1)-Zn(1)-N(1) | 108.62(10) ° | |

| Bond Angle | Zn(1)-O(1)-Zn(1A) | 97.75(9) ° |

Data from a dinuclear zinc complex featuring tetrahedral zinc centers, illustrating typical bond lengths and angles. H-TMG = 1,1,3,3-Tetramethylguanidine. Source: Adapted from research on alkylzinc alkoxide complexes. chinesechemsoc.org

This representative data illustrates the bridged, dimeric structure common for such compounds. The Zn-O bond lengths are around 2.0 Å, and the Zn-C (ethyl) bond length is approximately 1.98 Å. The angles around the tetrahedral zinc center are distorted from the ideal 109.5° due to the constraints of the four-membered [Zn₂O₂] ring. A similar aggregated structure, mediated by bromide bridges, would be a plausible hypothesis for the solid-state form of n-hexylzinc bromide.

Computational Chemistry and Theoretical Studies on N Hexylzinc Bromide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of n-hexylzinc bromide at the atomic level. These calculations provide a quantum mechanical description of the electronic structure of the molecule, allowing for the prediction of its behavior in different chemical environments.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in unraveling the mechanisms of reactions involving n-hexylzinc bromide. For instance, in Ni-catalyzed cross-coupling reactions, DFT studies have helped to delineate the mechanistic details. nih.gov By modeling the reaction pathway, researchers can identify key intermediates and transition states, which are the high-energy structures that molecules pass through as they transform from reactants to products. nih.govresearchgate.net

One study on a Ni-catalyzed C(sp²)–C(sp³) bond construction involving n-hexylzinc bromide utilized DFT calculations to probe the reaction mechanism. nih.gov The calculations suggested a mechanism involving an initial oxidative addition of the substrate to the Ni(0) complex. nih.gov The energy barrier for this rate-determining step was calculated, providing a quantitative measure of the reaction's feasibility. nih.gov

The following table summarizes representative data from a DFT study on a model reaction, illustrating the calculated energy barriers.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | ~27.2 |

This data is illustrative and based on a model system described in the cited literature. nih.gov

Prediction of Structures and Energetics of Reactive Intermediates

For organozinc compounds like n-hexylzinc bromide, DFT can predict the geometry around the zinc center and the conformation of the hexyl chain. vulcanchem.com This information is vital for understanding how the reagent interacts with other molecules. The energetics of these intermediates, including their heats of formation and relative stabilities, can also be calculated, offering insights into which reaction pathways are more favorable. csustan.edu

Modeling of Solvent Effects on Reactivity and Aggregation

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. springernature.com DFT calculations can incorporate the influence of the solvent through various models, such as implicit continuum models or explicit solvent molecules. unicamp.brnumberanalytics.com These models help to understand how the solvent stabilizes or destabilizes reactants, intermediates, and transition states, thereby affecting the reaction's kinetics and thermodynamics. unicamp.brchemrxiv.org

For instance, the aggregation state of organozinc reagents in solution is known to be solvent-dependent. researchgate.net Theoretical models can predict the formation of monomers, dimers, or higher-order aggregates of n-hexylzinc bromide in different solvents. vulcanchem.com This is critical because the reactivity of the organozinc species can vary significantly with its aggregation state.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, a broader category that includes DFT, are fundamental to analyzing the electronic structure of n-hexylzinc bromide. numberanalytics.com These calculations provide a detailed picture of how electrons are distributed within the molecule, which governs its chemical properties and reactivity. ias.ac.inuol.de

By examining the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict where the molecule is most likely to act as a nucleophile or an electrophile. imist.ma This analysis is crucial for understanding the interactions between n-hexylzinc bromide and other reactants. For example, the nature of the carbon-zinc bond can be characterized, revealing its degree of polarity and covalent character.

Modeling of Aggregation Behavior and Cluster Formation

Organozinc halides are known to form aggregates in solution, and n-hexylzinc bromide is no exception. researchgate.net Computational modeling is a valuable tool for studying the structures and stabilities of these aggregates. vulcanchem.com Through these models, it's possible to investigate the formation of dimers, trimers, and larger clusters, and to understand the nature of the bridging interactions that hold these clusters together. researchgate.net

The formation of such clusters can significantly influence the reactivity of the organozinc reagent. researchgate.net For example, a dimeric species might exhibit different reactivity compared to a monomeric one. Theoretical studies can help to rationalize these differences by providing detailed structural and energetic information about the various aggregates present in solution.

Emerging Research Directions in N Hexylzinc Bromide Chemistry

Development of Air-Stable Organozinc Reagents and Protocols

A significant drawback of conventional organozinc halides like n-hexylzinc bromide is their high sensitivity to air and moisture, which necessitates the use of strictly anhydrous conditions and inert atmospheres. nih.gov This limitation complicates handling and storage, posing challenges for their widespread application, especially in industrial settings. uni-muenchen.desigmaaldrich.com Recent research has focused on developing air-stable solid organozinc reagents to circumvent these issues.

A breakthrough in this area is the preparation of solid organozinc pivalates (RZnOPiv). nih.gov These reagents are formed by the transmetalation of organomagnesium compounds with zinc pivalate (B1233124) (Zn(OPiv)₂), often in the presence of lithium chloride (LiCl). nih.gov The resulting complexes, such as RZnX·Mg(OPiv)₂·LiCl, can be isolated as free-flowing powders that exhibit remarkable stability in the presence of air and moisture after the solvent is evaporated. nih.govresearchgate.net The stability of these solid pivalates is significantly enhanced by reducing the amount of residual LiCl. nih.gov This increased stability allows for easier handling and storage without the need for a glovebox or Schlenk techniques. These air-stable reagents, including those derived from alkyl halides, have demonstrated good reactivity in a variety of C-C bond-forming reactions, such as palladium-catalyzed cross-couplings. nih.govnih.gov

| Feature | Conventional n-Hexylzinc Bromide | Air-Stable n-Hexylzinc Pivalate |

| Chemical Formula | C₆H₁₃ZnBr | C₆H₁₃ZnOPiv (as a solid complex) |

| Physical State | Solution in THF | Free-flowing solid powder nih.gov |

| Air/Moisture Stability | Highly sensitive; pyrophoric nih.gov | Greatly enhanced stability nih.govnih.gov |

| Handling | Requires inert atmosphere (Schlenk line, glovebox) uni-muenchen.de | Can be handled in air for short periods researchgate.net |

| Preparation | Direct insertion of zinc into 1-bromohexane (B126081) | Mg insertion followed by transmetalation with Zn(OPiv)₂ nih.gov |

Stereoselective Reactions Involving n-Hexylzinc Bromide

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. N-hexylzinc bromide is increasingly being utilized in stereoselective transformations, including palladium- and copper-catalyzed cross-coupling reactions, to construct chiral molecules with high fidelity. researchgate.net These reactions are critical for synthesizing complex natural products and pharmaceutical intermediates.

For instance, n-hexylzinc bromide has been successfully employed in the copper-hydride-catalyzed enantioselective synthesis of allylic boronates. In one study, the reaction of n-hexylzinc bromide with an allylic phosphate (B84403) in the presence of an N-heterocyclic carbene (NHC)-copper complex yielded a chiral product with good diastereoselectivity. nih.gov The efficiency and stereoselectivity of such reactions can be highly dependent on the geometry of the starting materials and the nature of the catalyst. nih.gov Similarly, palladium-catalyzed Negishi cross-coupling reactions using n-hexylzinc bromide have been shown to proceed with high turnover numbers, enabling the efficient formation of C(sp²)-C(sp³) bonds. researchgate.netacs.org The choice of ligand is crucial in these systems for achieving high yields and stereoselectivity. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| E-Allylic Phosphate | n-Hexylzinc bromide | 5.0 mol % (S)-imid(S)-1b-Cu complex | (R,R)-17 | 70% | 76:24 | nih.gov |

| Z-Allylic Phosphate | n-Hexylzinc bromide | 5.0 mol % (S)-imid(S)-1b-Cu complex | (R,R)-16 | 81% | 89:11 | nih.gov |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.orgmdpi.comchemrxiv.org The integration of organometallic reagents like n-hexylzinc bromide into MCRs has significantly expanded their scope. acs.orgacs.org

A notable example is the organometallic-Mannich reaction, a three-component coupling of an organozinc reagent, an amine, and an aldehyde to produce α-branched amines. beilstein-journals.orgnih.gov Research has demonstrated that alkylzinc bromides, prepared by the direct insertion of zinc into alkyl bromides, can serve as effective nucleophiles in this transformation. beilstein-journals.org The success of the reaction often requires the presence of an additive like lithium chloride (LiCl) to ensure high efficiency. beilstein-journals.orgnih.gov Studies have shown that a variety of primary alkylzinc bromides, including by extension n-hexylzinc bromide, can be coupled with different secondary amines and aromatic aldehydes to furnish the desired amine products in good yields. beilstein-journals.orgnih.gov Interestingly, in THF as a solvent, primary organozinc bromides have been found to be more reactive than their secondary counterparts in this specific MCR. beilstein-journals.org

| Organozinc Bromide (R-ZnBr) | Amine | Aldehyde | Solvent / Additive | Yield | Reference |

| n-Hexylzinc bromide | Piperidine | Benzaldehyde | THF / LiCl | 73% | beilstein-journals.org |

| n-Butylzinc bromide | Piperidine | Benzaldehyde | THF / LiCl | 70% | beilstein-journals.org |

| n-Hexylzinc bromide | Morpholine | Benzaldehyde | THF / LiCl | 56% | beilstein-journals.org |

| n-Hexylzinc bromide | Piperidine | 4-Methoxybenzaldehyde | THF / LiCl | 67% | beilstein-journals.org |

Green Chemistry Approaches in Organozinc Chemistry (e.g., Water as Solvent, Deep Eutectic Solvents)

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are driving significant innovation in organic synthesis. nih.gov A key focus is the replacement of volatile and toxic organic solvents with more sustainable alternatives like water or deep eutectic solvents (DES). nih.govnih.gov While organozinc reagents are traditionally considered water-sensitive, recent advancements have enabled their use in aqueous media. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed Negishi cross-coupling reactions using organozinc compounds have been successfully performed in bulk water or in DES like a choline (B1196258) chloride/urea mixture. nih.govresearchgate.net These reactions can proceed under mild conditions (room temperature or 60 °C), in the open air, and with high chemoselectivity, tolerating a wide variety of functional groups. nih.govresearchgate.netthieme-connect.com This approach allows for the coupling of various organozinc reagents, including alkylzinc species, with (hetero)aryl bromides in good to excellent yields, often in very short reaction times. nih.gov Another strategy involves micellar catalysis, where the use of a surfactant in water creates nanoreactors that facilitate the reaction between an alkyl halide, zinc powder, and an aryl bromide, avoiding the need to pre-form the organozinc reagent in a separate step. organic-chemistry.org The use of DES is particularly advantageous as these solvents are often biodegradable, have low volatility, and can be recycled along with the catalyst. nih.govnih.govthieme-connect.com

| Coupling Partners | Catalyst | Solvent System | Conditions | Yield | Reference |

| Organozinc Reagent + Aryl Bromide | Pd[P(t-Bu)₃]₂ | Water + NaCl | Room Temp, Air, 20s | up to 98% | nih.govresearchgate.net |

| Organozinc Reagent + Aryl Bromide | Pd[P(t-Bu)₃]₂ | DES (Choline chloride/urea) | 60 °C, Air, 20s | up to 95% | nih.govnih.govthieme-connect.com |

| Alkyl Iodide + Aryl Bromide (in situ RZnI) | Pd Catalyst + Ligand | Water + Surfactant (PTS) | Room Temp | Good Yields | organic-chemistry.org |

Q & A

Q. What are the standard laboratory methods for synthesizing zinc bromide, and how are purity and yield optimized?

Zinc bromide (ZnBr₂) is synthesized via two primary routes: (i) direct reaction of elemental zinc with bromine (exothermic; requires controlled temperature to avoid hazardous bromine vapor release) , or (ii) reaction of zinc oxide/carbonate with hydrobromic acid. Yield optimization involves stoichiometric reactant ratios, inert atmospheres to prevent oxidation, and purification via recrystallization from anhydrous solvents. Purity is confirmed via melting point analysis (394°C) and spectroscopic techniques (e.g., FTIR for Br-Zn bonding verification) .

Q. How can researchers characterize the solubility of zinc bromide in hexane versus polar solvents?

Hexane, a non-polar solvent, is immiscible with aqueous ZnBr₂ solutions. To study solubility, phase-separation experiments can quantify ZnBr₂ partitioning between hexane and water. Advanced techniques like UV-Vis spectroscopy or inductively coupled plasma (ICP) analysis measure residual Zn²⁺/Br⁻ concentrations in each phase .

Q. What safety protocols are critical when handling zinc bromide in laboratory settings?

Zinc bromide is deliquescent and corrosive. Key precautions include:

- Using PPE (gloves, goggles) to prevent skin/eye contact.

- Storing in airtight containers to avoid moisture absorption.

- Neutralizing waste with calcium carbonate before disposal to mitigate environmental toxicity .

Advanced Research Questions

Q. How can conflicting solubility data for zinc bromide in aqueous systems be resolved?

Discrepancies often arise from variations in temperature, ionic strength, or measurement methods. For example, density-based concentration calculations (e.g., using a pre-established density vs. molarity curve) may conflict with gravimetric analyses. Researchers should standardize conditions (e.g., 20°C, controlled humidity) and cross-validate with techniques like ICP-MS .

Q. What experimental designs effectively analyze zinc bromide’s role as a Lewis acid in hexane-mediated organic reactions?

- Kinetic Studies : Compare reaction rates of ZnBr₂-catalyzed alkylation in hexane vs. polar solvents (e.g., DMF) to assess solvent effects on electrophilic activation.

- Spectroscopic Analysis : Use FTIR or NMR to detect ZnBr₂-hexane adducts, which may influence catalytic activity .

Q. How can polymer sorbents be optimized for solidifying zinc bromide waste in nuclear research applications?

Experimental approaches include:

- Evaluating sorption capacity using materials like AquaSorbe 2212 (Table 3-1) or Instasorb (Table 3-5) under varying ZnBr₂ concentrations.

- Testing mechanical stability of solidified waste via compression testing and leaching studies to meet radioactive waste disposal standards .

Q. What strategies mitigate iron impurities in zinc bromide electrolytes for zinc-bromine flow batteries?

- Impurity Analysis : Use ICP-OES to quantify Fe³⁺ contamination from raw materials (e.g., ZnSO₄).

- Purification : Ion-exchange resins or chelating agents (e.g., EDTA) selectively remove Fe³⁺ without altering ZnBr₂ concentration. Electrochemical performance is then validated via cyclic voltammetry .

Methodological Guidance

Q. How to design a study on zinc bromide’s solvation dynamics with ethers vs. alkanes (e.g., hexane)?

- Vapor Pressure Measurements : Compare ZnBr₂’s solubility in diethyl ether (forming ZnBr₂·2(C₂H₅)₂O solvates) vs. hexane using manometric techniques.

- Thermodynamic Analysis : Calculate Gibbs free energy changes to explain preferential solvation .

What frameworks ensure rigor in formulating research questions for zinc/hexane/bromide systems?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "How does hexane’s low polarity affect ZnBr₂’s coordination geometry in nanoparticle synthesis?" addresses novelty and feasibility by focusing on solvent-ligand interactions .

Data Analysis and Contradictions

Q. Why do different studies report varying electrochemical efficiencies for zinc-bromine batteries?

Variations arise from electrolyte composition (e.g., ZnBr₂ concentration, pH stabilizers) and electrode materials. Researchers should replicate experiments using standardized ZnBr₂ solutions (e.g., 3M in H₂O) and control for temperature/humidity .

Q. How to reconcile conflicting reports on ZnBr₂’s hygroscopicity in storage?

Contradictions stem from storage conditions (relative humidity, container material). Controlled studies using desiccators vs. ambient lab environments, paired with Karl Fischer titration for moisture quantification, can resolve discrepancies .

Advanced Applications

Q. What methodologies assess zinc bromide’s potential in radiation shielding films?

- Transmittance Testing : Use UV-Vis-NIR spectroscopy to evaluate ZnBr₂-polymer composites’ shielding efficiency against gamma rays.

- Durability Studies : Expose films to high humidity (simulating deliquescence) and measure structural integrity via SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.